molecular formula C11H12O6 B14196121 (2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid CAS No. 839712-43-5

(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid

Cat. No.: B14196121
CAS No.: 839712-43-5
M. Wt: 240.21 g/mol
InChI Key: XEZPLVLDMAHESN-SSDOTTSWSA-N
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Description

(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid is an organic compound with a complex structure that includes a phenoxy group and a methoxycarbonyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 4-hydroxybenzoate. This intermediate is then reacted with ®-2-chloropropanoic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: A precursor in the synthesis of (2R)-2-{4-[(Methoxycarbonyl)oxy]phenoxy}propanoic acid.

    ®-2-chloropropanoic acid: Another precursor used in the synthesis.

    Phenoxyacetic acid: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its stereochemistry also plays a crucial role in its interactions and effectiveness in various applications.

Properties

CAS No.

839712-43-5

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

(2R)-2-(4-methoxycarbonyloxyphenoxy)propanoic acid

InChI

InChI=1S/C11H12O6/c1-7(10(12)13)16-8-3-5-9(6-4-8)17-11(14)15-2/h3-7H,1-2H3,(H,12,13)/t7-/m1/s1

InChI Key

XEZPLVLDMAHESN-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC(=O)OC

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC(=O)OC

Origin of Product

United States

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